2-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)pyridine-3-carboxamide
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Overview
Description
2-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chloro group, a cyano group, and a carboxamide group, along with a thiophene ring that is further substituted with ethyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, including solvent-free methods, stirring without solvent at room temperature, or using a steam bath .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-cyanopyridine: A simpler analog that lacks the thiophene ring and additional substituents.
Thiophene derivatives: Compounds with similar thiophene rings but different substituents, such as 2-butylthiophene or 2-octylthiophene.
Uniqueness
2-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)pyridine-3-carboxamide is unique due to its combination of a pyridine ring with a chloro group, a cyano group, and a carboxamide group, along with a substituted thiophene ring. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs or other thiophene derivatives.
Properties
Molecular Formula |
C14H12ClN3OS |
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Molecular Weight |
305.8 g/mol |
IUPAC Name |
2-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H12ClN3OS/c1-3-9-8(2)20-14(11(9)7-16)18-13(19)10-5-4-6-17-12(10)15/h4-6H,3H2,1-2H3,(H,18,19) |
InChI Key |
GTNBGDXDXYTIGX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)C2=C(N=CC=C2)Cl)C |
Origin of Product |
United States |
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